molecular formula C14H21N3S B7534379 N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine

N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7534379
M. Wt: 263.40 g/mol
InChI Key: HCSNPIOVATZCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. It is a thienopyrimidine derivative that has been shown to exhibit promising properties as an inhibitor of certain enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine involves its ability to bind to specific target sites in the body, such as enzymes and receptors. By binding to these sites, it can inhibit their activity and prevent the development or progression of certain diseases. The exact mechanism of action may vary depending on the specific target site and disease being studied.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects on the body, depending on the specific target site and disease being studied. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and modulation of neurotransmitter activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine in lab experiments is its potential as a highly specific and potent inhibitor of certain enzymes and receptors. This can allow for more targeted and effective treatments for various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may need to be carefully monitored in lab experiments.

Future Directions

There are many potential future directions for research involving N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine. Some of the most promising areas of research include further studies on its mechanism of action, development of more potent and specific inhibitors, and exploration of its potential applications in the treatment of various diseases. Additionally, research may also focus on the development of new synthesis methods for this compound that can yield higher purity and better yields.

Synthesis Methods

The synthesis of N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine can be achieved through a multi-step reaction process. One of the most commonly used methods involves the reaction of 2-aminothiophene with 2-bromo-6-methylheptane, followed by a series of additional reactions to yield the final product. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research involves the use of this compound as an inhibitor of certain enzymes and receptors that are involved in the development of diseases such as cancer, inflammation, and neurodegenerative disorders.

Properties

IUPAC Name

N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-10(2)5-4-6-11(3)17-13-12-7-8-18-14(12)16-9-15-13/h7-11H,4-6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSNPIOVATZCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC1=C2C=CSC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.